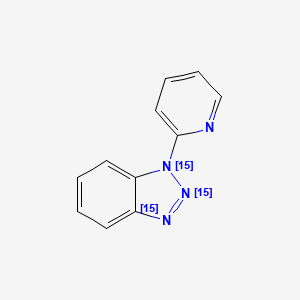

1-(2-Pyridinyl)benzotriazole-15N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Pyridinyl)benzotriazole-15N3” is a chemical compound with the molecular formula C11H8N4 . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .

Molecular Structure Analysis

The molecular structure of “1-(2-Pyridinyl)benzotriazole-15N3” consists of 11 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms .Applications De Recherche Scientifique

Chemistry and Properties

Benzotriazole compounds, including derivatives like "1-(2-Pyridinyl)benzotriazole-15N3," have been extensively studied for their versatile chemical properties and applications. A review by Boča et al. (2011) summarizes the chemistry of compounds containing benzimidazole and benzothiazole groups, highlighting their preparation, protonated/deprotonated forms, complex compounds, and significant properties such as spectroscopic, structural, and biological activities (Boča, Jameson, & Linert, 2011).

Synthesis and Environmental Application

Gu et al. (2009) discussed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), an intermediate in creating metal passivators and light-sensitive materials. This highlights the environmental and industrial significance of benzotriazole derivatives (Gu, Yu, Zhang, & Xu, 2009).

Biological and Medicinal Chemistry

Research into the biological applications of benzotriazole derivatives, such as 1,3,4-oxadiazole tailored compounds, reveals their binding efficacy with various enzymes and receptors, indicating a wide range of bioactivities. This underscores their potential in developing new medicinal agents (Verma et al., 2019).

Corrosion Inhibition

Kuznetsov (2020) reviewed the use of benzotriazole derivatives, including 1,2,3-benzotriazole, as corrosion inhibitors for metals such as iron, steel, and aluminum alloys. This work emphasizes the role of these compounds in protecting metals from corrosion, highlighting their importance in industrial applications (Kuznetsov, 2020).

Optoelectronic Materials

Lipunova et al. (2018) explored the synthesis and application of quinazoline and pyrimidine derivatives in optoelectronic materials. This review underscores the potential of benzotriazole-related compounds in creating novel materials for electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Mode of Action

Benzotriazole derivatives, a class of compounds to which 1-(2-pyridinyl)benzotriazole-15n3 belongs, have been extensively explored for their synthetic utility and biological activity . They have shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Result of Action

Benzotriazole derivatives have demonstrated a broad spectrum of biological properties, including plant growth regulation, choleretic, antibacterial, antiprotozoal, and antiviral activity .

Propriétés

IUPAC Name |

1-pyridin-2-ylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i13+1,14+1,15+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBWUGSSFRASR-UIDJNKKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[15N]=[15N][15N]2C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridinyl)benzotriazole-15N3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)

![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)